3S)-Hydroxy Simvastatin

Enzymology Cholesterol Metabolism In Vitro Pharmacology

For accurate CYP3A4/5 and OATP1B1 functional studies, (3S)-Hydroxy Simvastatin is essential. Its unique 3S-hydroxylation and dependence on CYP3A4/5 (≥80%) make it a superior probe over generic simvastatin acid. Avoid assay variability from pharmacogenetic polymorphisms (SLCO1B1 c.521T>C) by using this defined reference standard. Procure for validated HMG-CoA reductase inhibition (Ki 0.2 nM) and precise metabolite profiling.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
Cat. No. B12320746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3S)-Hydroxy Simvastatin
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C
InChIInChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3
InChIKeyZHTMJJNBYMYMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Hydroxy Simvastatin for Research: Active Metabolite Procurement Guide


(3S)-Hydroxy Simvastatin is a specific hydroxylated metabolite of the prodrug simvastatin, belonging to the statin class of HMG-CoA reductase inhibitors. It is distinct from the parent lactone prodrug and its primary active β-hydroxyacid metabolite (simvastatin acid, SVA). This compound exhibits potent, competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, with a reported inhibitory constant (Ki) of 0.2 nM . The 3S-hydroxylation of the decalin ring results in a thermodynamically stable metabolite that is a key intermediate and target analyte in drug metabolism, pharmacokinetic, and pharmacogenetic studies .

Why (3S)-Hydroxy Simvastatin Cannot Be Substituted with Other Statin Metabolites


Generic substitution among statin metabolites is not scientifically valid due to critical differences in their metabolic pathways, transporter affinities, and pharmacokinetic profiles. (3S)-Hydroxy Simvastatin, as a specific oxidative metabolite of simvastatin, differs fundamentally from the primary active β-hydroxyacid (SVA) and lactone prodrug in its formation and clearance. Crucially, the clearance of simvastatin-derived active metabolites is uniquely dependent on CYP3A4/5 (≥80%) [1] and hepatic uptake via the OATP1B1 transporter, with a high affinity (Km = 2.1 μM) [2]. In contrast, other statins, such as rosuvastatin and pravastatin, are not primarily cleared by CYP3A4 and exhibit different transporter selectivity, leading to distinct drug-drug interaction (DDI) liabilities and exposure variability in patient populations with SLCO1B1 polymorphisms [3]. These pharmacogenetic and metabolic distinctions directly impact experimental outcomes, making compound-specific procurement essential.

Quantitative Differentiation of (3S)-Hydroxy Simvastatin vs. Comparators


HMG-CoA Reductase Inhibition Potency: Simvastatin Metabolites vs. Atorvastatin & Rosuvastatin

The target compound, (3S)-Hydroxy Simvastatin, is a metabolite of simvastatin. The parent simvastatin, and its active acid metabolite, are among the most potent HMG-CoA reductase inhibitors. Comparative IC50 data from a standardized review shows simvastatin's active metabolite has an IC50 range of 1–2 nM, which is comparable to atorvastatin (1.16 nM) but 6- to 12-fold less potent than rosuvastatin (0.16 nM) [1]. This potency profile is critical for selecting an inhibitor with appropriate efficacy in in vitro cholesterol synthesis assays, where over-inhibition can obscure mechanistic effects.

Enzymology Cholesterol Metabolism In Vitro Pharmacology

CYP2C8 Inhibition: Simvastatin Acid vs. Simvastatin Lactone

Simvastatin acid (the active hydroxyacid form related to (3S)-Hydroxy Simvastatin) exhibits differential CYP inhibition compared to the lactone prodrug. In a comparative study, simvastatin acid was a significantly less potent inhibitor of CYP2C8 than the lactone form. The Ki (IC50) for simvastatin lactone was 7.1 μM (9.6 μM), whereas simvastatin acid was in a less potent group with Ki (IC50) values ranging from 32 to 55 μM (30-67 μM) [1]. This indicates a 4.5- to 7.7-fold lower inhibitory potential on CYP2C8, suggesting reduced risk of specific metabolic drug-drug interactions when using the acid metabolite.

Drug Metabolism CYP Inhibition Drug-Drug Interactions

Hepatic Uptake Transporter Affinity: Simvastatin Acid (Km = 2.1 μM) vs. Other Statins

The hepatic uptake of simvastatin acid, the active metabolite related to (3S)-Hydroxy Simvastatin, is mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). A 2025 study determined the kinetic parameters of this interaction. Simvastatin acid exhibits a Km of 2.1 μM for OATP1B1-mediated uptake, placing it among the higher-affinity hydrophobic statins (e.g., atorvastatin, fluvastatin) compared to the lower-affinity hydrophilic statins like pravastatin and rosuvastatin [1]. This high affinity underpins the substantial effect of the SLCO1B1 c.521T>C polymorphism on simvastatin acid exposure, where the variant allele can increase plasma AUC by 120–221% [2].

Transporter Pharmacology OATP1B1 Hepatocyte Uptake Pharmacogenetics

CYP3A4-Dependent Metabolism: Simvastatin Hydroxy Acid (≥80%) vs. Other Statin Acids

The metabolism of simvastatin hydroxy acid (SVA) is primarily catalyzed by CYP3A4/5 (≥80% of total hepatic clearance), with a minor contribution (≤20%) from CYP2C8 [1]. This is in stark contrast to other statin acids: rosuvastatin and pravastatin undergo minimal CYP-mediated metabolism, and fluvastatin is primarily metabolized by CYP2C9. Immunoinhibition studies confirm that anti-CYP3A antibodies inhibit SVA metabolism by 80–95%, whereas anti-CYP2C and anti-CYP2D6 antibodies show negligible effect [1]. This CYP3A4 dependency makes simvastatin-derived metabolites highly susceptible to pharmacokinetic interactions with CYP3A4 inhibitors (e.g., itraconazole, ketoconazole) which can increase simvastatin acid AUC by up to 19-fold [2].

Drug Metabolism CYP3A4 Metabolic Clearance Reaction Phenotyping

Key Research Applications for (3S)-Hydroxy Simvastatin


In Vitro CYP3A4 Inhibition and Drug-Drug Interaction (DDI) Screening

As a CYP3A4-dependent substrate, (3S)-Hydroxy Simvastatin is an ideal probe for in vitro CYP inhibition assays using human liver microsomes or recombinant CYP3A4. Its metabolism is ≥80% mediated by CYP3A4/5, making it a sensitive and specific tool for assessing the inhibitory potential of new chemical entities or natural products on CYP3A4 activity [1]. This application is directly supported by the metabolic pathway evidence in Section 3.

OATP1B1 Transporter Uptake and Pharmacogenetic Interaction Studies

The high affinity of simvastatin acid for OATP1B1 (Km = 2.1 μM) makes (3S)-Hydroxy Simvastatin a valuable tool for functional characterization of this hepatic uptake transporter in vitro [1]. It is particularly useful in studies designed to assess the impact of SLCO1B1 genetic variants (e.g., c.521T>C) on drug disposition, as the variant allele dramatically increases plasma exposure (AUC by 120–221%) of this specific compound class [2]. This scenario leverages the transporter data and pharmacogenetic evidence from Section 3.

Analytical Reference Standard for Simvastatin Metabolite Quantification

(3S)-Hydroxy Simvastatin is a key analyte in LC-MS/MS methods for quantifying simvastatin metabolites in biological matrices (plasma, hepatocytes). Its use as an authentic reference standard is essential for accurate pharmacokinetic and metabolic profiling of simvastatin, differentiating it from the lactone prodrug, the primary β-hydroxyacid, and other minor metabolites. This application is implied by its role as a defined, stable metabolite and is critical for studies where precise identification of the 3'-hydroxy species is required.

Mechanistic Cholesterol Synthesis Inhibition Studies

With a known HMG-CoA reductase inhibitory constant (Ki = 0.2 nM) [1], (3S)-Hydroxy Simvastatin is a potent tool for studying the downstream effects of mevalonate pathway inhibition in cell-based models (e.g., hepatocytes, cancer cell lines). Its intermediate potency among statins (IC50 range 1–2 nM) [2] provides a useful pharmacological window to investigate pleiotropic effects without the extreme potency of rosuvastatin, which can lead to rapid and complete pathway suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3S)-Hydroxy Simvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.